N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide: Structural Analysis, Synthesis, and Biological Evaluation
N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide: Structural Analysis, Synthesis, and Biological Evaluation
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
In contemporary medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets—is a cornerstone of rational drug design. N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide (CAS: 618392-63-5) represents a highly specialized integration of two such scaffolds: the 1-oxoisochromane (dihydroisocoumarin) bicyclic core and an N-aryl carboxamide moiety[1].
This technical guide deconstructs the structural rationale behind this compound, details scalable synthetic methodologies, and outlines the self-validating experimental protocols required to evaluate its biological efficacy, particularly in the context of oncology and neuroprotection.
Structural Analysis and Molecular Rationale
The pharmacological potential of N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide is dictated by its unique three-dimensional conformation and electronic distribution.
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The 1-Oxoisochromane Core: This rigid, oxygen-containing bicyclic system restricts the conformational flexibility of the molecule. This rigidity is thermodynamically favorable during receptor binding, as it minimizes the entropic penalty typically incurred when a flexible ligand binds to a target protein[2].
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The Carboxamide Linkage: Acting as both a hydrogen bond donor (via the NH group) and an acceptor (via the carbonyl oxygen), the carboxamide acts as a critical anchoring point within the hydrophilic pockets of target kinases or proteases[1].
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The 4-Methoxyphenyl Substituent: The inclusion of a para-methoxy group is a deliberate electronic modification. The methoxy group is electron-donating via resonance, which increases the electron density of the phenyl ring. This enhancement strengthens
stacking and cation- interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the binding sites of biological targets[3].
Retrosynthetic Strategy and Chemical Synthesis
To synthesize N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide efficiently, a convergent retrosynthetic approach is employed. The most logical point of disconnection is the amide C-N bond.
Causality of Disconnection: Cleaving the amide bond simplifies the target into two highly accessible precursors: 1-oxoisochromane-3-carboxylic acid and 4-methoxyaniline (p-anisidine)[3]. This late-stage amidation strategy is highly modular, allowing researchers to generate a vast library of derivatives simply by swapping the aniline building block without needing to rebuild the complex bicyclic core.
Caption: Retrosynthetic disconnection of the isochromane-carboxamide system.
Step-by-Step Synthesis Protocol
This protocol outlines the activation of the carboxylic acid and subsequent amidation, designed as a self-validating system to ensure high yield and purity.
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Reagent Preparation & Activation:
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Action: Dissolve 1-oxoisochromane-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add oxalyl chloride (1.2 eq) dropwise at 0°C, followed by a catalytic amount of N,N-dimethylformamide (DMF).
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Causality: Oxalyl chloride converts the stable carboxylic acid into a highly reactive acyl chloride. DMF acts as a catalyst by forming the active Vilsmeier-Haack intermediate. The argon atmosphere prevents the premature hydrolysis of the moisture-sensitive acyl chloride back to the starting material.
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Amidation:
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Action: In a separate flask, dissolve 4-methoxyaniline (1.1 eq) and triethylamine (TEA, 2.0 eq) in anhydrous DCM. Slowly transfer the acyl chloride solution into this mixture at 0°C.
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Causality: TEA acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during amide bond formation. This prevents the protonation of the 4-methoxyaniline, which would otherwise render it non-nucleophilic and halt the reaction.
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System Validation (TLC Monitoring):
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Action: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system.
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Causality: The disappearance of the baseline carboxylic acid spot and the emergence of a new, less polar UV-active spot confirms the conversion to the desired amide.
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Workup and Purification:
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Action: Quench the reaction with saturated aqueous
. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. Purify via silica gel column chromatography.
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Biological Activity and Mechanisms of Action
Isochroman and structurally related coumarin-3-carboxamide derivatives have demonstrated profound efficacy as anticancer and neuroprotective agents[4]. Their primary mechanism of action in oncology involves the induction of programmed cell death (apoptosis) via the modulation of intracellular kinase networks[5].
Quantitative Biological Data
Structure-Activity Relationship (SAR) studies on related carboxamide frameworks reveal that halogenated and methoxy-substituted N-aryl rings significantly enhance cytotoxicity against human cancer cell lines compared to unsubstituted variants[3].
| Compound Framework | Substituent on N-phenyl ring | IC₅₀ (µM) vs. HepG2 | IC₅₀ (µM) vs. HeLa |
| Coumarin-3-carboxamide | Unsubstituted | 10.45 | 8.76 |
| Coumarin-3-carboxamide | 4-Fluoro | 4.85 | 0.39 |
| Coumarin-3-carboxamide | 2,5-Difluoro | 2.62 | 0.75 |
| Table 1: Cytotoxic activity of structurally related carboxamide derivatives, illustrating the impact of N-phenyl substitution on biological potency[3]. |
Apoptotic Signaling Pathway
The introduction of isochromane derivatives into malignant cells triggers a cascade of intracellular events. The compounds inhibit the PI3K/Akt survival pathway and modulate Mitogen-Activated Protein Kinase (MAPK) signaling[5]. This dual action alters the mitochondrial membrane permeability by increasing the Bax/Bcl-2 ratio, leading to the release of cytochrome c and the subsequent cleavage and activation of Caspase-3, the executioner enzyme of apoptosis[4].
Caption: Mechanistic pathway of isochromane-induced apoptosis via Caspase-3 activation.
Experimental Protocols for Biological Evaluation
To rigorously assess the therapeutic potential of N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide, the following self-validating in vitro protocols must be employed.
Protocol A: In Vitro Cytotoxicity (MTT Assay)
Evaluates the overall anti-proliferative effect of the compound.
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Cell Seeding: Seed human cancer cells (e.g., HeLa or HepG2) in a 96-well plate at a density of
cells/well. Incubate for 24 hours at 37°C in a 5% atmosphere. -
Compound Treatment: Treat cells with varying concentrations of the isochromane derivative (e.g., 0.1 to 100 µM) dissolved in DMSO (final DMSO concentration < 0.1%).
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System Validation: Include a vehicle control (0.1% DMSO) to ensure the solvent is not causing cell death, and a positive control (e.g., Doxorubicin) to validate the assay's sensitivity[6].
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MTT Incubation: After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.
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Causality: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals via mitochondrial succinate dehydrogenase. Dead cells lose this enzymatic activity.
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Solubilization and Readout: Remove the media, dissolve the formazan crystals in 150 µL of DMSO, and measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis[7].
Protocol B: Apoptosis Detection (Annexin V/PI Flow Cytometry)
Differentiates between early apoptosis, late apoptosis, and necrosis.
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Cell Harvesting: Following 24 hours of compound treatment, harvest cells using enzyme-free cell dissociation buffer to preserve cell surface receptors. Wash twice with cold Phosphate-Buffered Saline (PBS).
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Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature[6].
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Causality: In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the cell membrane, allowing Annexin V to bind. PI is membrane-impermeable and only stains the DNA of cells with compromised membranes (late apoptosis/necrosis).
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System Validation (Compensation Controls): Prepare three control tubes: Unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only.
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Causality: These single-stain controls are mathematically required by the flow cytometer to calculate and subtract spectral overlap (compensation) between the FITC and PI emission channels, preventing false-positive readings.
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Analysis: Analyze the samples via flow cytometry within 1 hour. Quadrant analysis will yield the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Conclusion
N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide is a highly tunable, privileged scaffold with significant implications for drug discovery. By understanding the causal relationships between its structural rigidity, electronic properties, and its ability to modulate critical intracellular pathways like PI3K/Akt and Caspase-3, researchers can utilize this compound as a foundational building block for the development of targeted therapeutics.
References
- Benchchem. "N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide". Benchchem Catalog.
- MDPI. "Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids". Molecules.
- Benchchem. "Isochroman Derivatives: A Comprehensive Technical Review for Drug Discovery Professionals". Benchchem Technical Guides.
- Benchchem. "N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide (Synthesis Methodologies)". Benchchem Catalog.
- NIH. "An optically active isochroman-2H-chromene conjugate potently suppresses neuronal oxidative injuries associated with the PI3K/Akt and MAPK signaling pathways". PubMed Central.
- Benchchem. "In Vitro Cytotoxicity of Isochroman Derivatives: A Comparative Guide". Benchchem Technical Guides.
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- 1. N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide | Benchchem [benchchem.com]
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